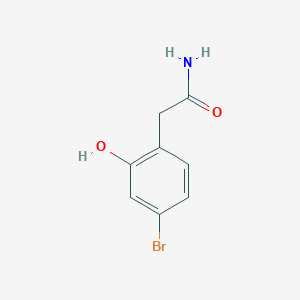

2-(4-Bromo-2-hydroxyphenyl)acetamide

Description

Historical Context of Halogenated Phenol-Acetamide Derivatives Research

The exploration of halogenated phenol-acetamide derivatives is rooted in the broader history of medicinal chemistry. The discovery of the biological activities of naturally occurring halogenated compounds spurred interest in the synthesis of novel halogen-containing molecules. Early research in the 20th century focused on understanding the effects of halogenation on the efficacy and safety of known drugs.

The acetamide (B32628) functional group is a common feature in many pharmaceuticals, contributing to their solubility and ability to form hydrogen bonds, which is crucial for interacting with biological targets. The combination of a halogenated phenol (B47542) with an acetamide moiety created a class of compounds with the potential for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromine atom and the aromatic ring system can contribute to its interaction with biological molecules, such as enzymes and DNA, thereby exhibiting pharmacological effects. ontosight.ai

Significance of the 2-(4-Bromo-2-hydroxyphenyl)acetamide Scaffold in Chemical Sciences

The this compound scaffold is significant in chemical sciences due to its potential as a versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups—the bromine atom, the hydroxyl group, and the acetamide—allows for a variety of chemical transformations.

The bromine atom can participate in cross-coupling reactions, such as Suzuki and Heck reactions, enabling the formation of carbon-carbon bonds and the construction of larger molecular architectures. The hydroxyl group can be derivatized to form ethers or esters, while the acetamide group can be hydrolyzed or modified. This chemical versatility makes the scaffold attractive for creating libraries of compounds for high-throughput screening in drug discovery programs.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Physical Form | Tan solid |

| Purity | 96% |

This data is compiled from various chemical suppliers and databases. sigmaaldrich.com

Overview of Current Research Trajectories Involving this compound

While specific research focused solely on this compound is limited in publicly available literature, the broader class of halogenated phenol-acetamide derivatives is an active area of investigation. Current research trajectories for compounds with this scaffold can be inferred from studies on analogous structures.

Table 2: Related Halogenated Phenol-Acetamide Derivatives and Their Studied Activities

| Compound Name | Investigated Biological Activity |

| N-(2-Bromo-4-hydroxyphenyl)acetamide | Potential intermediate in organic synthesis |

| 2-Bromo-N-(4-methylphenyl)acetamide | Antimicrobial, anti-inflammatory, anticancer properties |

Information is based on data available for related compounds. ontosight.ainih.gov

Researchers are exploring the synthesis of derivatives of this scaffold to evaluate their potential as therapeutic agents. Key areas of interest include:

Enzyme Inhibition: Many acetamide derivatives are being investigated as inhibitors of various enzymes, such as cholinesterases and cyclooxygenases, which are implicated in a range of diseases.

Anticancer Activity: The ability of halogenated compounds to induce apoptosis and inhibit cell proliferation is a major focus of cancer research.

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research, and halogenated phenols have shown promise in this regard.

The this compound scaffold serves as a valuable starting point for the design and synthesis of novel compounds with the potential for significant contributions to medicinal chemistry and materials science. Further focused research on this specific compound is warranted to fully elucidate its chemical properties and biological potential.

Established Synthetic Pathways to this compound

The construction of the this compound molecule can be approached through two primary strategic pathways. The first involves the regioselective bromination of a pre-existing hydroxyphenyl acetamide precursor. The second, and more versatile, approach involves the formation of the amide bond as a final step from a corresponding carboxylic acid derivative, a process rooted in acylation chemistry.

Acylation Reactions in this compound Synthesis

A common and reliable strategy for synthesizing this compound involves the amidation of (4-Bromo-2-hydroxyphenyl)acetic acid or its activated derivatives. This key transformation, an acylation reaction where ammonia acts as the nucleophile, is pivotal for creating the final amide structure. Several standard laboratory methods are employed for this purpose, each with distinct advantages.

One effective method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (4-Bromo-2-hydroxyphenyl)acetyl chloride is highly electrophilic and reacts readily with ammonia to form the desired acetamide. This two-step process is often high-yielding.

Alternatively, direct amidation of the carboxylic acid can be accomplished using peptide coupling agents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating direct attack by ammonia. This approach avoids the need to isolate a harsh acyl chloride intermediate.

Table 1: Comparison of Acylation Methods for Amide Synthesis

| Method | Activating Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Halide | Thionyl Chloride (SOCl₂) | Anhydrous solvent (e.g., DCM, THF), Room Temp, followed by reaction with NH₃ at 0 °C to RT | High reactivity, good yields | Harsh reagents, potential for side reactions with sensitive functional groups |

Regioselective Bromination Approaches for Hydroxyphenyl Acetamides

Another viable synthetic route begins with a non-brominated precursor, such as 2-(2-hydroxyphenyl)acetamide. The subsequent introduction of a bromine atom onto the phenyl ring must be controlled to yield the correct isomer. This is achieved through regioselective electrophilic aromatic substitution. nih.gov

In the precursor molecule, the hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. The -CH₂CONH₂ side chain is a weak deactivating group. Therefore, the directing effect of the hydroxyl group overwhelmingly dictates the position of bromination. The position para to the hydroxyl group is electronically favored and sterically most accessible, leading to the desired 4-bromo substitution.

Developing highly regioselective electrophilic aromatic brominations is a significant goal in synthetic chemistry. nih.gov The choice of brominating agent is critical for achieving high selectivity. While molecular bromine (Br₂) can be used, it often leads to over-bromination and isomer mixtures. Milder and more selective reagents are preferred. N-Bromosuccinimide (NBS) is a widely used reagent that provides a low concentration of electrophilic bromine, favoring monobromination. nih.gov Its use in solvents like acetonitrile (B52724) can lead to highly regioselective outcomes. nih.gov Other specialized reagents have also been developed to enhance para-selectivity in the bromination of phenols, such as tetraalkylammonium tribromides. nih.gov

Table 2: Reagents for Regioselective Bromination of Phenolic Compounds

| Reagent | Abbreviation | Typical Selectivity | Notes |

|---|---|---|---|

| N-Bromosuccinimide | NBS | High para-selectivity nih.gov | Widely used, mild, reaction can be initiated by light or radical initiators. nih.gov |

| Tetraalkylammonium tribromides | - | High para-selectivity for phenols nih.gov | Offers good control and selectivity. nih.gov |

| Bromodimethylsulfonium bromide | - | Less regioselective compared to NBS nih.gov | - |

Optimization of Reaction Conditions for this compound Synthesis

The yield, purity, and selectivity of the synthesis are profoundly influenced by the specific reaction conditions. Optimizing parameters such as solvent, temperature, and the choice of reagents or catalysts is essential for developing an efficient and robust synthetic process.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly impact both the acylation and bromination pathways.

For Acylation: When using the acyl chloride method, anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are required to prevent hydrolysis of the intermediate. For syntheses involving coupling agents, solvents like dimethylformamide (DMF) or DCM are commonly employed to ensure all reagents remain in solution.

Temperature and Pressure Influence on Synthesis Efficiency

Temperature control is a critical factor in optimizing the synthesis of this compound.

For Bromination: Electrophilic bromination of highly activated rings, such as phenols, is often exothermic. Low temperatures are typically employed to control the reaction rate, prevent over-bromination, and enhance regioselectivity. For example, a reaction with NBS may be initiated at -10 °C and allowed to proceed at 0 °C. nih.gov

For Acylation: The formation of an acyl chloride is often performed at room temperature or with gentle heating. However, the subsequent reaction with ammonia is highly exothermic and is generally carried out at a reduced temperature (e.g., 0 °C) to control the reaction and minimize side reactions. Reactions involving coupling agents are less exothermic and are typically run at ambient temperature.

Pressure is not a significant variable in these types of liquid-phase reactions and they are almost always conducted at atmospheric pressure.

Catalytic Systems and Reagent Optimization

The efficiency of the synthesis can be further improved by the strategic use of catalysts and the optimization of reagents.

For Bromination: While the highly activated nature of the hydroxyphenyl precursor may preclude the need for a strong catalyst, selectivity can be enhanced. The use of N-bromosuccinimide (NBS) with silica gel has been reported as a good method for regioselective bromination. nih.gov Zeolites have also been shown to induce high para-selectivity in the electrophilic bromination of certain aromatic substrates. nih.gov

For Acylation: In the synthesis of amides from carboxylic acids using coupling agents, additives are often used. For example, the addition of Hydroxybenzotriazole (HOBt) can suppress side reactions and improve the efficiency of amide bond formation. When proceeding via an acyl chloride, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. The choice and amount of this base are key parameters for optimization. The synthesis of various N-phenylacetamide derivatives has been successfully achieved in the presence of a saturated potassium carbonate solution. irejournals.com

Synthetic Methodologies for this compound and Analogues

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-5(3-8(10)12)7(11)4-6/h1-2,4,11H,3H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCDRZSTQAJIMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 2 4 Bromo 2 Hydroxyphenyl Acetamide

Nucleophilic Substitution Reactions of the Bromine Moiety in 2-(4-Bromo-2-hydroxyphenyl)acetamide

The bromine atom on the aromatic ring of this compound is a potential site for nucleophilic aromatic substitution (SNA_r) reactions. In these reactions, a nucleophile replaces the bromine atom. The feasibility of such reactions is significantly influenced by the electronic nature of the aromatic ring and the reaction conditions. The presence of the electron-donating hydroxyl group and the moderately deactivating acetamide (B32628) group complicates the prediction of reactivity without specific experimental data.

Investigation of Substrate Scope and Reaction Conditions

For instance, a hypothetical reaction with an amine (R-NH2) in the presence of a palladium catalyst could yield the corresponding 4-amino derivative. Similarly, a Suzuki coupling with a boronic acid (R-B(OH)2) could introduce a new carbon-carbon bond. The success of these reactions would be highly dependent on the choice of catalyst, ligand, base, and solvent.

Table 1: Hypothetical Nucleophilic Substitution Reactions and Conditions

| Nucleophile | Reagent | Catalyst System (Example) | Potential Product |

| Amine | R-NH2 | Pd(OAc)2, BINAP, NaOt-Bu | 2-(4-Alkyl/Aryl-amino-2-hydroxyphenyl)acetamide |

| Boronic Acid | R-B(OH)2 | Pd(PPh3)4, K2CO3 | 2-(4-Alkyl/Aryl-2-hydroxyphenyl)acetamide |

| Cyanide | NaCN or KCN | Pd(PPh3)4 or CuCN | 2-(4-Cyano-2-hydroxyphenyl)acetamide |

This table is based on general methodologies for nucleophilic aromatic substitution and cross-coupling reactions and does not represent experimentally verified data for this compound.

Kinetic Studies of Substitution Processes

Detailed kinetic studies on the nucleophilic substitution of the bromine atom in this compound are not found in the reviewed literature. Such studies would be essential to determine the reaction rates, activation energies, and the influence of substituent effects on the reaction mechanism. The electronic and steric effects of the ortho-hydroxyl and meta-acetamide groups would be expected to play a significant role in the kinetics of any substitution reaction.

Electrophilic Aromatic Substitution on the Phenolic Ring of this compound

The phenolic ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl group. This directing group will favor the introduction of new substituents at the positions ortho and para to it. In this specific molecule, the position para to the hydroxyl group is already occupied by the bromine atom. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the hydroxyl group (positions 3 and 5).

The acetamidomethyl group at position 2 is an ortho, para-director, but it is a deactivating group. The bromine at position 4 is also an ortho, para-director and a deactivating group. The directing effects of the hydroxyl, acetamidomethyl, and bromo groups would need to be considered to predict the regioselectivity of EAS reactions. Given the strong activating and directing effect of the hydroxyl group, substitution is anticipated to be primarily directed to the positions ortho to it.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO3, H2SO4 | 2-(4-Bromo-2-hydroxy-3-nitrophenyl)acetamide and 2-(4-Bromo-2-hydroxy-5-nitrophenyl)acetamide |

| Bromination | Br2, FeBr3 | 2-(3,4-Dibromo-2-hydroxyphenyl)acetamide and 2-(4,5-Dibromo-2-hydroxyphenyl)acetamide |

| Sulfonation | Fuming H2SO4 | 4-Bromo-2-(carboxymethylamino)-3-hydroxybenzenesulfonic acid and 4-Bromo-2-(carboxymethylamino)-5-hydroxybenzenesulfonic acid |

This table presents predicted products based on established principles of electrophilic aromatic substitution and does not represent experimentally verified outcomes for this compound.

Transformations Involving the Acetamide Functional Group

The acetamide functional group (-NHCOCH3) in this compound can undergo several transformations, including hydrolysis and derivatization at the nitrogen and carbonyl carbon.

Hydrolysis Pathways of the Amide Bond

The amide bond of the acetamide group can be hydrolyzed under either acidic or basic conditions to yield 2-amino-5-bromophenol and acetic acid.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of the amine lead to the formation of the corresponding carboxylic acid and ammonium ion.

In basic conditions, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the amide anion, which is subsequently protonated by water to give the amine.

Derivatization Reactions at the Amide Nitrogen and Carbonyl

The amide nitrogen of this compound can, in principle, be alkylated or acylated, although these reactions are often challenging due to the reduced nucleophilicity of the amide nitrogen. The carbonyl group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This would transform the acetamide into an N-ethylamino group.

Further derivatization could involve reactions with the enolate of the acetamide, although such reactions are less common and would require strong bases.

Table 3: Potential Derivatization Reactions of the Acetamide Group

| Reaction | Reagents | Potential Product |

| Alkylation | R-X, strong base | N-Alkyl-2-(4-bromo-2-hydroxyphenyl)acetamide |

| Reduction | LiAlH4, then H2O | N-Ethyl-2-(4-bromo-2-hydroxyphenyl)amine |

This table outlines potential transformations based on the general reactivity of the acetamide functional group and does not represent specific experimental results for this compound.

Oxidation and Reduction Chemistry of this compound

Oxidation of the Hydroxyl Group

The phenolic hydroxyl group is generally susceptible to oxidation. Phenols are more easily oxidized than simple alcohols . The oxidation of phenols can yield a variety of products, with quinones being a common outcome, particularly with reagents like chromic acid or silver oxide libretexts.org.

In the case of this compound, the presence of the electron-donating hydroxyl and acetamido groups on the aromatic ring would likely facilitate oxidation. Treatment with a suitable oxidizing agent could potentially lead to the formation of a quinone-type structure. The specific product would depend on the reagent and reaction conditions.

Table 1: Predicted Oxidation Reactions of the Hydroxyl Group

| Oxidizing Agent | Predicted Product |

| Chromic Acid (Na₂Cr₂O₇/H₂SO₄) | 5-Bromo-3-(carboxymethylamino)cyclohexa-2,5-diene-1,4-dione |

| Fremy's Salt [(KSO₃)₂NO] | 5-Bromo-3-acetamidobenzo-1,2-quinone |

It is important to note that strong oxidizing agents might also lead to degradation of the molecule, including cleavage of the aromatic ring or oxidation of the acetamide side chain. The stability of the aromatic ring is significant, making its oxidation difficult under normal conditions quora.com.

Reduction of Aromatic Ring or Amide Linkage

The reduction of this compound can potentially occur at three sites: the aromatic ring, the bromo substituent, and the amide linkage. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Reduction of the Aromatic Ring and Bromo Substituent:

Catalytic hydrogenation is a common method for the reduction of aromatic rings libretexts.orgopenstax.org. This process typically requires high pressure and temperature in the presence of a metal catalyst such as platinum, palladium, or rhodium libretexts.orgopenstax.org. Under these conditions, the benzene (B151609) ring of this compound would be expected to be reduced to a cyclohexane ring. The hydrogenation of phenols can yield cyclohexanols nih.govyoutube.com.

Simultaneously, catalytic hydrogenation is also an effective method for the reductive dehalogenation of aryl bromides organic-chemistry.org. The bromo substituent on the aromatic ring would likely be replaced by a hydrogen atom during this process. Therefore, the complete hydrogenation of this compound would be expected to yield 2-(2-hydroxycyclohexyl)acetamide.

The Birch reduction offers an alternative method for the partial reduction of aromatic rings, typically yielding 1,4-cyclohexadiene derivatives masterorganicchemistry.com.

Reduction of the Amide Linkage:

Amides are generally resistant to reduction and require strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent commonly used for the reduction of amides to amines masterorganicchemistry.com. The reduction of the acetamide group in this compound with LiAlH₄ would be expected to yield the corresponding amine, 2-(4-Bromo-2-hydroxyphenyl)ethanamine. It's noteworthy that some modern methods using reagents like samarium(II) iodide (SmI₂) can selectively reduce amides to alcohols nih.govacs.org.

The chemoselectivity of the reduction is a critical consideration. For instance, catalytic hydrogenation under milder conditions might selectively reduce the bromo group without affecting the aromatic ring or the amide. Conversely, the use of LiAlH₄ would primarily target the amide group, leaving the aromatic ring and the bromo substituent intact.

Table 2: Predicted Reduction Reactions

| Reducing Agent/Method | Target Functional Group | Predicted Product |

| H₂/Pd-C (mild conditions) | Bromo group | 2-(2-Hydroxyphenyl)acetamide |

| H₂/PtO₂ (high pressure/temp) | Aromatic ring and Bromo group | 2-(2-Hydroxycyclohexyl)acetamide |

| LiAlH₄ | Amide linkage | 2-(4-Bromo-2-hydroxyphenyl)ethanamine |

| Na/NH₃ (l), EtOH (Birch Reduction) | Aromatic ring | 2-(4-Bromo-2-hydroxycyclohexa-2,5-dien-1-yl)acetamide |

These predicted reactions are based on established principles of organic chemistry, and their actual outcomes would need to be confirmed through experimental investigation.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Bromo 2 Hydroxyphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The predicted ¹H-NMR spectrum of 2-(4-Bromo-2-hydroxyphenyl)acetamide in a solvent like DMSO-d₆ would display distinct signals corresponding to each unique proton. The phenolic proton (-OH) and the amide protons (-NH₂) are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The aromatic region would feature three protons. The proton at C-3, positioned between the hydroxyl and brominated carbons, would likely be a doublet. The proton at C-5 would be a doublet of doublets due to coupling with both H-3 and H-6, and the proton at C-6 would appear as a doublet. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would appear as a singlet, shifted downfield due to the influence of the aromatic system and the carbonyl group.

Similarly, the ¹³C-NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group would have the highest chemical shift, typically found in the 170-175 ppm range. The six aromatic carbons would appear in the 110-160 ppm region, with their specific shifts influenced by the electronic effects of the hydroxyl, bromo, and acetamidomethyl substituents. The methylene carbon (-CH₂) would be observed in the aliphatic region, with its chemical shift influenced by the adjacent aromatic ring.

Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OH | 9.0 - 10.0 | Broad Singlet |

| Ar-H (C3-H) | 7.2 - 7.3 | Doublet (d) |

| Ar-H (C5-H) | 6.8 - 6.9 | Doublet of Doublets (dd) |

| Ar-H (C6-H) | 7.0 - 7.1 | Doublet (d) |

| -CH₂- | 3.5 - 3.7 | Singlet (s) |

Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 172 - 175 |

| C-2 (Ar, C-OH) | 155 - 158 |

| C-4 (Ar, C-Br) | 112 - 115 |

| C-1 (Ar, C-CH₂) | 122 - 125 |

| C-3 (Ar, C-H) | 132 - 134 |

| C-5 (Ar, C-H) | 118 - 120 |

| C-6 (Ar, C-H) | 129 - 131 |

To confirm the assignments from 1D-NMR and establish the precise connectivity of atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A key observation would be the correlation between the adjacent aromatic protons, confirming their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum (e.g., C3-H to C-3, C5-H to C-5, C6-H to C-6, and the -CH₂- protons to the methylene carbon).

The methylene (-CH₂-) protons showing a correlation to the carbonyl carbon (C=O).

The methylene (-CH₂-) protons showing correlations to the aromatic carbons C-1, C-2, and C-6, unequivocally establishing the position of the acetamidomethyl group on the ring.

The aromatic proton H-6 showing correlations to carbons C-1, C-2, and C-4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides vital information about the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

HRMS is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. The molecular formula of this compound is C₈H₈BrNO₂. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Calculated Exact Mass for this compound

| Ion Formula | Isotope | Calculated Monoisotopic Mass [M+H]⁺ |

|---|---|---|

| C₈H₉⁷⁹BrNO₂ | ⁷⁹Br | 229.9866 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, providing detailed structural information. The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the C-C bond between the aromatic ring and the methylene group (benzylic cleavage). This would result in the formation of a stable bromohydroxybenzyl cation. Another characteristic fragmentation would involve the loss of neutral molecules like water or carbon monoxide from the fragment ions. The analysis of these fragmentation patterns helps to piece together the molecular structure. imedpub.comnih.govlibretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Identity |

|---|---|---|

| 230 | 232 | [M+H]⁺ (Molecular Ion) |

| 186/188 | 188/190 | [M - CONH₂]⁺ |

| 172 | 174 | [M - CH₂CONH₂]⁺ |

| 144 | 146 | [M - CH₂CONH₂ - CO]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic nature of the molecule, respectively.

The IR spectrum is used to identify the characteristic vibrations of the functional groups within the molecule. For this compound, strong and distinct absorption bands would confirm the presence of the phenolic -OH, the primary amide -NH₂, and the carbonyl C=O groups. The broadness of the O-H stretch is indicative of hydrogen bonding. The primary amide would be characterized by two N-H stretching bands and a strong C=O stretching absorption (Amide I band). uniroma1.itucla.eduopenstax.org

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200 - 3600 | Phenol (B47542) O-H | Stretch (Broad) |

| 3150 - 3500 | Amide N-H | Stretch (Two bands) |

| 3010 - 3100 | Aromatic C-H | Stretch |

| 2850 - 2960 | Aliphatic C-H | Stretch |

| 1630 - 1690 | Amide C=O | Stretch (Amide I) |

| 1580 - 1650 | Amide N-H | Bend (Amide II) |

| 1450 - 1600 | Aromatic C=C | Stretch |

| 1200 - 1300 | Phenol C-O | Stretch |

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene (B151609) ring. The absorption of UV radiation excites electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π) orbitals. shu.ac.uklibretexts.org The presence of the hydroxyl (-OH) and bromo (-Br) groups, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π transitions compared to unsubstituted benzene. bgu.ac.il The spectrum would likely exhibit two primary absorption bands characteristic of substituted aromatic systems.

X-ray Crystallography of this compound and its Analogues

The solid-state conformation of acetamide (B32628) derivatives is influenced by the nature and position of substituents on the phenyl ring. In the analogue, 2-bromo-N-(4-bromophenyl)acetamide, the conformation of the N-H bond is reported to be anti to both the carbonyl (C=O) and the C-Br bonds in the side chain nih.gov. This anti-conformation is a common feature in other N-aromatic amides as well nih.gov. It is therefore highly probable that the acetamide side chain in this compound also adopts a similar extended conformation.

The molecular packing in the crystal lattice of these analogues is often characterized by the formation of supramolecular chains. For instance, in 2-bromo-N-(4-bromophenyl)acetamide, molecules are packed into chains that extend along the c-axis of the unit cell nih.gov. A similar chain formation is observed in a monoclinic polymorph of N-(4-bromophenyl)acetamide, where molecules are linked to form chains along the chemsrc.com direction researchgate.net. This recurring motif of chain formation suggests that the molecules of this compound would also likely assemble into one-dimensional arrays in the solid state.

The crystal systems of these analogues are predominantly monoclinic. For example, 2-bromo-N-(4-bromophenyl)acetamide crystallizes in the monoclinic space group P21/n nih.govresearchgate.net, and a polymorph of N-(4-bromophenyl)acetamide crystallizes in the monoclinic space group P21/c researchgate.net. This suggests that this compound may also crystallize in a similar centrosymmetric monoclinic space group.

| Compound | Crystal System | Space Group | Key Conformational Feature | Molecular Packing |

|---|---|---|---|---|

| 2-Bromo-N-(4-bromophenyl)acetamide | Monoclinic | P21/n | Anti conformation of N-H bond to C=O and C-Br | Supramolecular chains along the c-axis |

| N-(4-Bromophenyl)acetamide (polymorph) | Monoclinic | P21/c | Not specified | Chains along chemsrc.com |

The supramolecular assembly in the solid state is directed by a variety of intermolecular interactions, with hydrogen bonds playing a primary role in acetamide derivatives. In 2-bromo-N-(4-bromophenyl)acetamide, the formation of molecular chains is driven by N-H···O hydrogen bonds between the amide proton and the carbonyl oxygen of an adjacent molecule nih.gov. This N-H···O hydrogen bonding is a robust and frequently observed interaction in amides, leading to the formation of well-defined one-dimensional structures nih.govresearchgate.net.

Given the presence of a hydroxyl group in this compound, it is expected to exhibit a more complex hydrogen bonding network. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to additional interactions. For example, in the analogue 2-bromo-1-(4-hydroxyphenyl)ethanone, intermolecular O-H···O hydrogen bonds link the molecules into infinite one-dimensional chains researchgate.netnih.gov. Similarly, in 2-chloro-N-(4-hydroxyphenyl)acetamide, both N-H···O and O-H···O hydrogen bonds are present, forming tapes of molecules nih.gov. Therefore, it is anticipated that this compound will feature a combination of N-H···O and O-H···O hydrogen bonds, potentially leading to the formation of two-dimensional sheets or more intricate three-dimensional networks.

| Compound | Primary Hydrogen Bonding | Other Potential Interactions |

|---|---|---|

| 2-Bromo-N-(4-bromophenyl)acetamide | N-H···O | Halogen bonding (C-Br···O) |

| N-(4-Bromophenyl)acetamide (polymorph) | N-H···O | C-H···π interactions |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone | O-H···O | Not specified |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | N-H···O, O-H···O | Intramolecular C-H···O and N-H···Cl contacts |

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. The different polymorphs of a compound can exhibit distinct physical properties.

The existence of polymorphism has been documented for analogues of this compound. For instance, N-(4-bromophenyl)acetamide is known to crystallize in at least two different polymorphic forms. One form, determined at room temperature, crystallizes in the orthorhombic space group Pna21, while a newer polymorph, determined at 173 K, crystallizes in the monoclinic space group P21/c researchgate.net. The differences between these polymorphs arise from variations in the molecular packing and intermolecular interactions.

The observation of polymorphism in N-(4-bromophenyl)acetamide suggests that this compound may also exhibit this phenomenon. The presence of flexible functional groups (acetamide and hydroxyl) and the potential for various hydrogen and halogen bonding motifs could lead to the formation of different stable crystal packing arrangements under varying crystallization conditions. A systematic study of the crystallization of this compound from different solvents and at different temperatures would be necessary to explore its potential polymorphic landscape. The study of polymorphism in related compounds like N-(3-hydroxyphenyl)-3-methoxybenzamide has shown that differences can be attributed to conformational variations and the dimensionality of hydrogen bonding networks mdpi.com.

Theoretical and Computational Investigations of 2 4 Bromo 2 Hydroxyphenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(4-Bromo-2-hydroxyphenyl)acetamide. These methods provide a detailed picture of the molecule's ground state properties and its interactions at a subatomic level.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, can determine optimized molecular geometry and other ground state properties. These studies reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.39 Å |

| C2-O | 1.36 Å | |

| C4-Br | 1.91 Å | |

| C7-N | 1.35 Å | |

| C7=O | 1.24 Å | |

| Bond Angle | C1-C2-C3 | 120.5° |

| C3-C4-C5 | 119.8° | |

| O-C2-C1 | 121.0° | |

| Dihedral Angle | C1-C2-C7-N | 178.5° |

| C2-C1-C6-C5 | -0.5° |

Note: These are representative values and can vary slightly depending on the specific computational method and basis set used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is typically localized on the hydroxyphenyl ring, particularly on the oxygen and bromine atoms, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the acetamide (B32628) side chain, suggesting this region is susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Note: These values are illustrative and can differ based on the computational level of theory.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. In the MEP map of this compound, regions of negative potential (typically colored in shades of red) are concentrated around the electronegative oxygen and nitrogen atoms, indicating these are sites prone to electrophilic attack. Conversely, regions of positive potential (shown in blue) are generally found around the hydrogen atoms, particularly the hydroxyl and amide protons, making them susceptible to nucleophilic attack. This charge distribution plays a crucial role in the molecule's non-covalent interactions, such as hydrogen bonding.

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Flexibility

Conformational analysis of this compound reveals the different spatial arrangements of its atoms that can be achieved through rotation around its single bonds. The flexibility of the acetamide side chain relative to the phenyl ring is of particular interest. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. This analysis helps to understand which conformations are most likely to be present under different conditions and how this might influence the molecule's biological activity or physical properties.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations in different solvents (e.g., water, ethanol (B145695), DMSO) can be performed to study these effects. Solvation models, both explicit and implicit, are used to simulate how the solvent molecules interact with the solute. These simulations can reveal how hydrogen bonding with the solvent affects the conformational preferences of the molecule and can also provide insights into its solubility and partitioning behavior between different phases. For instance, in a polar protic solvent like water, the hydroxyl and amide groups of the molecule are expected to form strong hydrogen bonds, which can stabilize certain conformations over others.

In Silico Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), have been employed to predict the spectroscopic parameters of this compound and its related compounds. These theoretical calculations offer a powerful tool for interpreting experimental spectra and understanding the electronic structure and vibrational modes of the molecule.

For instance, studies on structurally similar compounds, such as 2,4'-dibromoacetophenone, have utilized DFT with the B3LYP method and 6-311++G(d,p) basis set to perform geometry optimization and predict vibrational spectra. researchgate.net Conformational analysis is a critical first step in these studies to identify the most stable molecular structure. By systematically rotating key dihedral angles, researchers can identify the global minimum on the potential energy surface, which is essential for accurate spectroscopic predictions. researchgate.net

The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra. This comparison aids in the assignment of fundamental vibrational modes of the molecule. researchgate.net Such analyses provide detailed information about the stretching, bending, and torsional vibrations of different functional groups within the molecule, such as the C=O, C-Br, O-H, and N-H bonds.

Furthermore, theoretical calculations can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are valuable for assigning the signals in experimental NMR spectra and can help to elucidate the electronic environment of the different atoms within the molecule.

Table 1: Illustrative Theoretical Spectroscopic Data for a Brominated Phenolic Compound

| Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| C=O Vibrational Frequency | DFT/B3LYP/6-311++G(d,p) | 1687 cm⁻¹ | 1600-1700 cm⁻¹ |

| ¹H NMR Chemical Shift (OH) | GIAO/DFT | Varies with solvent | Varies with solvent |

Note: The data in this table is illustrative and based on general findings for similar compounds; it is not specific to this compound.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry also plays a vital role in predicting the reactivity of this compound by mapping out potential reaction pathways and identifying the associated transition states. These studies are fundamental to understanding the mechanisms of chemical reactions, predicting reaction kinetics, and designing new synthetic routes.

By employing quantum mechanical methods, researchers can calculate the potential energy surface for a given reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, in the study of related phenolic compounds, computational methods are used to investigate reaction mechanisms such as electrophilic substitution or nucleophilic attack. The calculations can reveal the preferred sites of reaction on the molecule. Molecular Electrostatic Potential (MEP) maps are a useful tool in this regard, as they visualize the electron density distribution and highlight electrophilic and nucleophilic regions of the molecule. nih.gov

Transition state theory can be used in conjunction with the calculated energetic information to estimate reaction rate constants. While specific computational studies on the reaction pathways and transition states of this compound were not found, the general approaches used for similar molecules would be applicable.

The following table provides a conceptual overview of the kind of data that would be generated from a computational study of a hypothetical reaction involving a brominated phenolic compound.

Table 2: Conceptual Data from Computational Prediction of a Reaction Pathway

| Reaction Coordinate | Species | Calculated Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| 0 | Reactants | 0 | - |

| 1 | Transition State 1 | +25 | Formation of new C-C bond |

| 2 | Intermediate | -10 | Tetrahedral carbon intermediate |

| 3 | Transition State 2 | +15 | Proton transfer |

Note: This table is a conceptual illustration and does not represent actual data for this compound.

Exploration of Structure Activity Relationships Sar in 2 4 Bromo 2 Hydroxyphenyl Acetamide Derivatives

Impact of Bromine Position and Substituent Effects on Biological Activity

The presence and position of a bromine atom on the phenyl ring of 2-(2-hydroxyphenyl)acetamide derivatives are significant determinants of their biological activity. Halogen substituents, particularly bromine, can modulate a compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

In various classes of biologically active compounds, the introduction of a bromine atom has been shown to enhance potency. For instance, studies on 2,3-diaryl-4-thiazolidinone derivatives revealed that a bromo substituent on a phenylethyl amino group resulted in the highest antimigration effect in cancer cell lines, underscoring the importance of this halogen in specific molecular interactions. mdpi.com Conversely, in other molecular scaffolds, bromine substitution has occasionally led to a reduction in potency, indicating that its effect is highly context-dependent and relies on the specific target and binding pocket interactions. mdpi.com

The specific location of the bromine atom is crucial. In the case of 2-(4-Bromo-2-hydroxyphenyl)acetamide, the bromine is at the para-position relative to the acetamide (B32628) group and ortho- to the hydroxyl group. This positioning influences the electron density of the aromatic ring and can affect the acidity of the hydroxyl group and the hydrogen-bonding capabilities of the entire molecule. While direct SAR studies comparing the 4-bromo isomer with other positional isomers (e.g., 3-bromo, 5-bromo) of 2-(2-hydroxyphenyl)acetamide are not extensively detailed in available literature, it is a general principle in medicinal chemistry that such positional changes can lead to drastic differences in biological activity due to altered steric and electronic profiles affecting receptor binding.

Role of the Hydroxyl Group in Molecular Interactions and Biological Efficacy

The hydroxyl (-OH) group at the ortho-position of the phenyl ring plays a fundamental role in the molecular interactions and biological efficacy of this compound derivatives. This functional group is a key hydrogen bond donor and acceptor, enabling the molecule to form strong interactions with biological targets such as enzymes and receptors.

In the closely related compound N-(4-hydroxyphenyl)acetamide (Paracetamol), the hydroxyl group is known to be critical for its mechanism of action and for forming complexes with metal ions. The ability of the -OH group to engage in hydrogen bonding is often essential for anchoring a ligand within the active site of a protein. For the this compound scaffold, the ortho-hydroxyl group can form intramolecular hydrogen bonds with the acetamide side chain, which can influence the molecule's conformation and, consequently, its binding affinity.

Furthermore, the 2'-hydroxyl group is recognized as a near-ideal chemical handle for modifying and profiling RNA, highlighting its chemical reactivity and importance in biological systems. nih.gov While this context is for a different class of biomolecules, it emphasizes the universal importance of the hydroxyl group's reactivity and its potential to be a primary site of interaction or metabolic activity. SAR studies on various compound series consistently show that the removal or substitution of a critical hydroxyl group often leads to a significant loss of biological activity. mdpi.com

Influence of Acetamide Moiety Modifications on Potency and Selectivity

The acetamide moiety [-NHC(=O)CH3] is a common feature in many pharmacologically active compounds and its modification is a key strategy for modulating potency and selectivity. The amide bond's hydrogen bonding capabilities (both donor N-H and acceptor C=O) are crucial for target recognition.

Structure-activity relationship studies on various acetamide-containing scaffolds have demonstrated that alterations to this group can fine-tune biological activity. For example, in N-phenylacetamide derivatives, modifications of the amine or the acetyl group can lead to compounds with a wide range of activities, including antibacterial and anticonvulsant effects. The synthesis of N-substituted-2-bromoacetamide derivatives, which are precursors to more complex molecules, is a common starting point for creating libraries of compounds with diverse biological profiles. pastic.gov.pkirejournals.com

Modifications can include:

N-Substitution: Replacing the hydrogen on the amide nitrogen with various alkyl or aryl groups can alter lipophilicity and introduce new steric or electronic interactions.

Alpha-Carbon Substitution: Introducing substituents on the carbon atom adjacent to the carbonyl group can influence the molecule's shape and interaction with target proteins.

These modifications directly impact how the molecule fits into a binding site and can be used to optimize interactions to increase potency for a desired target while decreasing affinity for off-targets, thereby improving selectivity.

Derivatization Strategies for Enhancing Biological Profiles

Derivatization is a core strategy in medicinal chemistry to improve the properties of a lead compound. For this compound, several derivatization approaches can be envisioned to enhance its biological profile, building on established chemical synthesis and SAR principles.

One common strategy involves using the acetamide nitrogen as a point for derivatization. For instance, reacting a precursor like 2-bromo-N-(aryl)acetamide with various nucleophiles allows for the introduction of a wide array of functional groups. This approach has been used to synthesize series of N-phenylacetamide derivatives with potential antibacterial activity. irejournals.com

Another key strategy is the modification of the phenyl ring. While keeping the core 4-bromo-2-hydroxyphenyl structure, additional substituents could be added to other positions on the ring to probe for additional beneficial interactions with a biological target.

Finally, the acetamide group itself can be replaced with other bioisosteric groups to improve metabolic stability or other pharmacokinetic properties. The goal of these strategies is to systematically modify the lead structure to build a comprehensive understanding of its SAR, ultimately leading to the design of analogues with superior therapeutic potential.

The table below illustrates potential derivatization points on the core structure:

| Derivatization Point | Type of Modification | Potential Impact |

| Acetamide Nitrogen | Alkylation, Arylation | Modulate lipophilicity, introduce new binding interactions. |

| Phenyl Ring | Addition of other substituents (e.g., methyl, methoxy) | Alter electronic properties, probe for extra binding pockets. |

| Hydroxyl Group | Etherification, Esterification | Modify hydrogen bonding, act as a prodrug strategy. |

| Acetamide Chain | Substitution on the alpha-carbon | Introduce steric bulk, alter conformational flexibility. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. For a series of analogues of this compound, QSAR models can be developed to understand the physicochemical properties that are critical for their activity.

The development of a QSAR model involves several steps:

Data Set Collection: A series of analogues is synthesized, and their biological activities (e.g., IC50 values) are measured under uniform conditions.

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by using an external set of compounds not used in the model's creation.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can provide contour maps that visualize regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, guiding the design of new, more potent compounds. mdpi.com While specific QSAR studies for this compound analogues are not prominently available, the methodology has been successfully applied to numerous series of acetamide and other related derivatives to elucidate their mechanisms of action and to design improved therapeutic agents. nih.gov

Mechanistic Studies of Biological Target Interactions of 2 4 Bromo 2 Hydroxyphenyl Acetamide Analogues

Molecular Docking and Dynamics Studies of Ligand-Target Binding

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand, like a 2-(4-bromo-2-hydroxyphenyl)acetamide analogue, and its protein target. These studies provide insights into the binding orientation, affinity, and the specific molecular forces that stabilize the ligand-protein complex.

Molecular docking studies on analogues of this compound have revealed the importance of various non-covalent interactions in their binding to target proteins. For instance, in a study of a complex benzothiazine acetamide (B32628) derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in Pasuruan, ID.thiazin-2-yl)-N-(2-bromophenyl) acetamide (referred to as FA2), docking against α-glucosidase and α-amylase highlighted key interactions. The acetamide portion of such molecules is often involved in forming hydrogen bonds with amino acid residues in the active site of the enzyme. The presence of hydroxyl and bromo substituents on the phenyl ring can also contribute to the binding through hydrogen bonding and halogen bonding, respectively. nih.gov

The aromatic rings present in these structures can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the binding pocket. These interactions are crucial for the stable anchoring of the ligand in the active site. For another related compound, N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide, it has been suggested that the hydroxymethyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, collectively modulating the activity of target enzymes.

Table 1: Key Binding Interactions of a this compound Analogue (FA2) with Target Enzymes

| Target Enzyme | Interacting Residues | Type of Interaction |

| α-Glucosidase | ASP214, ASP349, GLU276 | Hydrogen Bonding |

| α-Glucosidase | PHE177, PHE300 | π-π Stacking |

| α-Amylase | GLU233, ASP197, ASP300 | Hydrogen Bonding |

| α-Amylase | TRP59, TYR62 | π-π Stacking |

Data derived from docking studies of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in Pasuruan, ID.thiazin-2-yl)-N-(2-bromophenyl) acetamide. nih.gov

Molecular docking simulations also provide predictions of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which indicates the stability of the ligand-protein complex. A more negative binding energy suggests a stronger and more stable interaction. For the benzothiazine acetamide derivative FA2, docking studies predicted favorable binding energies with both α-glucosidase and α-amylase, suggesting a high affinity for these enzymes. nih.gov

The predicted binding orientation, or pose, of the ligand within the active site is another critical output of these simulations. This information helps to visualize how the molecule fits into the binding pocket and which functional groups are positioned to interact with key residues. The orientation is crucial for determining the mechanism of action, such as whether the ligand blocks the substrate-binding site.

Table 2: Predicted Binding Affinities of a this compound Analogue (FA2)

| Target Enzyme | PDB ID | Binding Energy (kcal/mol) |

| α-Glucosidase | 2ZE0 | -7.02 |

| α-Amylase | 1B2Y | -6.6 |

Data derived from docking studies of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in Pasuruan, ID.thiazin-2-yl)-N-(2-bromophenyl) acetamide. nih.gov

While molecular docking provides a static snapshot of the binding, molecular dynamics simulations can offer a more dynamic view by simulating the movements of the ligand and protein over time. This can help to assess the stability of the predicted binding pose and identify any conformational changes that may occur upon ligand binding. mdpi.com

Enzyme Inhibition Mechanisms by this compound Derivatives

Derivatives of this compound can inhibit enzyme activity through various mechanisms, which can be elucidated through kinetic studies. These mechanisms are broadly classified as reversible (competitive, non-competitive, and uncompetitive) and irreversible.

Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the enzyme's natural substrate, binds to the active site and prevents the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. While there is a lack of specific studies on the competitive inhibition by this compound, compounds with similar structural motifs have been investigated as competitive inhibitors for various enzymes. The likelihood of a derivative acting as a competitive inhibitor depends on its ability to mimic the substrate and bind reversibly to the active site.

Non-competitive inhibition is characterized by the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.orgnih.gov This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. wikipedia.orgnih.gov In this modality, the inhibitor does not compete with the substrate, and therefore, increasing the substrate concentration does not reverse the inhibition. nih.gov

Kinetic studies of the benzothiazine acetamide derivative FA2 demonstrated a non-competitive mode of inhibition against both α-glucosidase and α-amylase. nih.gov This suggests that FA2 binds to an allosteric site on these enzymes, leading to a decrease in their maximum reaction rate (Vmax) without affecting their affinity for the substrate (Km). nih.gov

Uncompetitive inhibition is a less common mechanism where the inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the reaction from completing.

Table 3: Kinetic Parameters of a this compound Analogue (FA2) as a Non-Competitive Inhibitor

| Target Enzyme | IC50 (µM) | Ki' (µM) | Mode of Inhibition |

| α-Glucosidase | 18.82 ± 0.89 | -0.320 ± 0.001 | Non-competitive |

| α-Amylase | 5.17 ± 0.28 | 0.141 ± 0.01 | Non-competitive |

Data for 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in Pasuruan, ID.thiazin-2-yl)-N-(2-bromophenyl) acetamide. nih.gov

Mechanism-based irreversible inhibition, also known as suicide inhibition, occurs when an inhibitor binds to the active site of an enzyme and is converted into a reactive intermediate by the enzyme's own catalytic mechanism. This reactive intermediate then forms a stable, often covalent, bond with the enzyme, leading to its permanent inactivation. libretexts.org

While direct evidence for this compound as a mechanism-based inhibitor is not available, related compounds containing a bromoacetamido functional group have been shown to act as irreversible inhibitors. For example, 9-(p-bromoacetamidophenyl)guanine has been identified as an irreversible inhibitor of xanthine (B1682287) oxidase. researchgate.net The bromoacetamide moiety can act as an alkylating agent, forming a covalent bond with nucleophilic residues (such as cysteine or histidine) in the active site of the target enzyme. This type of inhibition is time-dependent and results in a loss of enzyme activity that cannot be restored by removing the excess inhibitor.

Cholinesterase Inhibition by Acetamide Derivatives

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy, notably for Alzheimer's disease. mdpi.com Acetamide derivatives have emerged as a significant class of cholinesterase inhibitors. nih.govnih.gov Research into various substituted acetamide analogues has demonstrated their potential to effectively inhibit these enzymes, thereby increasing the levels of the neurotransmitter acetylcholine (B1216132).

Studies on a series of novel naphthyl-functionalized acetamides revealed that several compounds were potent and selective inhibitors of BChE. nih.gov Specifically, four amides from this series (designated 1h, 1j, 1k, and 2l) showed greater activity against BChE than the standard drug, galantamine, with IC50 values ranging from 3.30 to 5.03 µM. nih.gov Kinetic analyses indicated that these compounds act as mixed-type inhibitors, suggesting they bind to both the catalytic active site and a peripheral site on the enzyme. nih.govnih.gov

Similarly, another study focused on different substituted acetamide derivatives identified a compound, designated 8c, as a potent BChE inhibitor with an IC50 value of 3.94 μM. nih.gov Molecular docking studies for compound 8c suggested that it binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. nih.gov This dual binding is a characteristic feature of many effective cholinesterase inhibitors.

The inhibitory activity of acetamide derivatives is influenced by the nature and position of substituents on their phenyl rings. For instance, in a study of adamantyl-based ester derivatives, a compound with a 2,4-dichloro electron-withdrawing substituent on the phenyl ring (compound 2e) showed the strongest inhibition against AChE (IC50 = 77.15 µM). mdpi.com In contrast, a compound with a 3-methoxyphenyl (B12655295) ring (compound 2j) was the most potent against BChE (IC50 = 223.30 µM). mdpi.com This highlights the structure-activity relationship where electronic and steric factors of the substituents play a crucial role in determining the inhibitory potency and selectivity.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Amide 1h | BChE | 3.30 - 5.03 | Mixed | nih.gov |

| Amide 1j | BChE | 3.30 - 5.03 | Mixed | nih.gov |

| Amide 1k | BChE | 3.30 - 5.03 | Mixed | nih.gov |

| Amide 2l | BChE | 3.30 - 5.03 | Mixed | nih.gov |

| Compound 8c | BChE | 3.94 | Mixed | nih.gov |

| Compound 2e (Adamantyl-based) | AChE | 77.15 | Not Specified | mdpi.com |

| Compound 2j (Adamantyl-based) | BChE | 223.30 | Not Specified | mdpi.com |

Receptor Binding and Activation Studies of this compound Analogues

Characterization of Ligand-Receptor Interactions

The interaction between a ligand, such as an acetamide derivative, and its receptor is fundamental to its biological activity. These interactions are governed by the three-dimensional structures of both the ligand and the receptor's binding pocket, involving various non-covalent forces.

Molecular docking and computational studies have provided significant insights into these interactions. For naphthyl-functionalized acetamide derivatives, theoretical binding energy calculations indicated that these inhibitors formed more stable complexes with the enzyme compared to the reference drug, rivastigmine. nih.gov The binding mechanism was found to involve the entire active site gorge of the cholinesterase enzyme, including the peripheral anionic site, the oxyanion hole, acyl-binding pockets, and the catalytic site. nih.gov This comprehensive interaction explains their potent inhibitory activity.

In another example, docking studies of the BChE inhibitor 8c confirmed its binding to both the catalytic and peripheral anionic sites of the enzyme. nih.gov Such dual-site binding is a known mechanism that can lead to high inhibitory potency. The stability of the ligand-receptor complex for compound 8c was further supported by molecular dynamics simulations, which analyzed parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds. nih.gov

The nature of the substituents on the acetamide scaffold is critical. For instance, in a series of N-phenylmorphan derivatives studied for opioid receptor binding, a modest change in the spatial position of a hydroxyl group on the scaffold was found to switch the compound from a potent agonist to a moderately potent antagonist. nih.govnih.gov This highlights that subtle structural modifications can drastically alter the way a ligand interacts with the binding pocket, likely by engaging with different amino acid residues, which in turn determines its functional outcome (agonist versus antagonist activity). nih.gov

Allosteric Modulation by this compound Scaffolds

Allosteric modulation represents an emerging concept in pharmacology where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site. nih.govnih.gov This binding event induces a conformational change in the receptor, which in turn modifies the binding or efficacy of the endogenous ligand at the orthosteric site. nih.govresearchgate.net Allosteric modulators can be positive (PAMs), enhancing the primary ligand's effect, or negative (NAMs), diminishing it. nih.gov

The phenyl-acetamide scaffold, which is structurally related to this compound, has been identified as a key structure for allosteric modulation. A series of compounds based on a phenyl-acetamide scaffold were the first synthetic small molecules identified as allosteric agonists and PAMs for the free fatty acid receptor 2 (FFA2). nih.gov These compounds, such as 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB), were shown to stimulate signaling through G-proteins, demonstrating their ability to act as allosteric modulators. nih.gov

The potential for allosteric modulation offers several therapeutic advantages, including higher receptor subtype selectivity. nih.gov Since allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, ligands targeting these sites can achieve greater specificity, potentially leading to fewer side effects. nih.gov The discovery of the phenyl-acetamide scaffold as a viable allosteric modulator suggests that analogues of this compound could also be explored for such properties on various G-protein-coupled receptors (GPCRs) and other targets. nih.gov

Elucidation of Molecular Pathways Affected by this compound Analogues

The interaction of this compound analogues with their biological targets can trigger a cascade of downstream events, affecting various molecular pathways.

The most direct pathway affected by the cholinesterase inhibitory activity of these compounds is the cholinergic signaling pathway. nih.govnih.gov By inhibiting AChE and BChE, these acetamide derivatives increase the concentration and duration of acetylcholine in the synaptic cleft. nih.gov This enhancement of cholinergic neurotransmission is the primary mechanism behind their potential use in symptomatic treatment of Alzheimer's disease, based on the "cholinergic hypothesis" which links cognitive decline to a deficit in this pathway. nih.govmdpi.com

Beyond cholinergic pathways, certain acetamide derivatives have been shown to interact with other molecular targets, implicating them in different cellular processes. For example, a study on novel acetamide-based compounds identified them as inhibitors of Heme Oxygenase-1 (HO-1) with potent antiproliferative activity. nih.gov The inhibition of HO-1 and subsequent reduction in cell invasiveness in glioblastoma cells suggest that these compounds affect molecular pathways related to cancer cell proliferation and metastasis. nih.gov Specifically, one compound (7l) was found to reduce cell invasivity by modulating HO-1 expression levels. nih.gov

Furthermore, the broad pharmacological activities reported for various acetamide and phenoxy acetamide derivatives suggest their potential to influence multiple biological pathways. nih.gov These activities include anti-cancer, analgesic, and antimicrobial effects, indicating that this chemical scaffold can be tailored to interact with a diverse range of enzymes and receptors, thereby modulating a variety of cellular signaling cascades. nih.gov The electron-rich nitrogen atom in the acetamide structure can readily participate in various weak interactions, enabling it to bind to diverse biological targets and influence their respective pathways. nih.gov

Medicinal Chemistry Applications and Drug Discovery Potential of 2 4 Bromo 2 Hydroxyphenyl Acetamide Scaffolds

2-(4-Bromo-2-hydroxyphenyl)acetamide as a Lead Compound in Drug Design

While this compound itself is a starting point for synthesis, the broader family of bromophenol and acetamide-containing molecules has firmly established its role as a valuable lead scaffold in drug design. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The bromophenol moiety, for instance, is a key component of compounds purified from marine organisms that show potent enzyme inhibition. One such example is 3-bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol, a bromophenol from the marine red alga Rhodomela confervoides, which exhibits strong inhibition of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes and obesity research. nih.gov The design and synthesis of derivatives based on this natural lead have led to compounds with even greater potency. nih.gov

Similarly, the meta-amidophenol structure, closely related to the title compound, has been identified as a promising starting point for developing new antitubercular agents. nih.gov The discovery of meta-amido bromophenols with potent activity against Mycobacterium tuberculosis underscores the value of this scaffold in initiating drug discovery programs aimed at tackling infectious diseases. jst.go.jpsunderland.ac.uknih.gov The strategic combination of the bromophenol and acetamide (B32628) functionalities provides a versatile platform for chemists to design and synthesize new chemical entities with diverse therapeutic applications.

Rational Drug Design Strategies for this compound-Based Therapeutics

Rational drug design is a methodical approach that leverages the understanding of biological targets to create new medications. This strategy is central to developing therapeutics based on the this compound scaffold. The process often begins with identifying a biological target, such as an enzyme or receptor, that plays a critical role in a disease.

Structure-activity relationship (SAR) studies are a cornerstone of this approach. For instance, in the development of antitubercular meta-amido bromophenol derivatives, researchers systematically modified different parts of the lead compound to understand which structural features were essential for its activity. nih.govjst.go.jp These studies revealed the importance of the ortho-bromophenol moiety and the meta-amido linker for antitubercular efficacy. jst.go.jp

Computational tools, such as molecular docking, are also employed to predict how well a designed molecule might bind to its target. This in silico approach helps to prioritize which compounds to synthesize, saving time and resources. For example, in the development of new butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease, docking studies were used to confirm that the designed acetamide derivatives bound to both the catalytic and peripheral anionic sites of the enzyme active site. researchgate.netnih.gov

Optimization of this compound Analogues for Specific Biological Targets

Once a lead compound is identified, the next step is to optimize its structure to enhance its efficacy, selectivity, and pharmacokinetic properties. This is achieved by synthesizing a series of analogues where specific parts of the molecule are systematically altered.

A clear example of this optimization process is seen in the development of meta-amido bromophenols as antitubercular agents. Starting from a lead compound, researchers synthesized a series of derivatives to establish a structure-activity relationship (SAR). jst.go.jp The key findings from this optimization include:

The ortho-bromophenol moiety was identified as a crucial pharmacophore for antitubercular activity. jst.go.jp

The meta-amido linker was also found to be important. Moving the amide group or replacing it with another linker decreased the activity. jst.go.jp

Hydrophobic and π–π interactions on the other side of the molecule were found to be critical. A phenyl group with a 4-hydrophobic substituent provided the best activity. jst.go.jp

This systematic optimization led to the identification of compounds with potent inhibitory activity against M. tuberculosis H37Ra and moderate activity against the more virulent H37Rv strain and multidrug-resistant strains. jst.go.jpsunderland.ac.uknih.gov

Development of Novel Acetamide-Based Therapeutics for Antimicrobial Applications

The acetamide functional group is a common feature in many compounds with antimicrobial properties. The development of novel acetamide-based therapeutics is an active area of research, driven by the urgent need for new drugs to combat antibiotic resistance.

Derivatives of N-phenylacetamide have demonstrated significant antibacterial activity against a range of pathogens. irejournals.commdpi.comnih.govresearchgate.net For example, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives showed moderate to high activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com In another study, N-phenylacetamide derivatives containing a 4-arylthiazole moiety were found to be effective against several plant pathogenic bacteria, with some compounds showing superior activity to commercial bactericides. mdpi.comnih.govresearchgate.net

Furthermore, phenylacetamide scaffolds have been investigated as potential inhibitors of bacterial enzymes, such as ParE, which is essential for bacterial DNA replication. nih.gov Screening of phenylacetamide derivatives identified compounds with potent and selective inhibitory activity against Escherichia coli. nih.gov These studies highlight the versatility of the acetamide scaffold in the design of new antimicrobial agents.

Investigation of this compound Analogues as Anti-inflammatory Agents

Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents is a major focus of drug discovery. Analogues of this compound have shown promise in this area.

Studies on related structures have demonstrated significant anti-inflammatory effects. For instance, N-(2-hydroxy phenyl) acetamide was shown to possess promising anti-arthritic properties in an adjuvant-induced arthritis model in rats. nih.gov The compound was found to reduce paw edema and lower the serum levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov

Other research has focused on 2-(substituted phenoxy) acetamide derivatives. nih.govresearchgate.net Investigations revealed that compounds with halogen substitutions on the aromatic ring showed favorable anti-inflammatory activity. nih.govresearchgate.net Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anti-inflammatory and analgesic activities. nih.gov Additionally, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been shown to be efficient in inhibiting trypsin activity, a measure of anti-inflammatory potential. nih.gov